Gadolinium oxide

MRI Contrast Agents Nanomedicine Relaxivity

Sourcing Gd₂O₃ for radiation shielding or MRI research often means compromising on attenuation performance or relaxivity. This gadolinium oxide directly resolves both. • Neutron Shielding: Delivers a macroscopic fast-neutron cross-section of 0.031 cm⁻¹ (27% Gd₂O₃ composite)-a 47.6% improvement over B₄C composites (0.021 cm⁻¹), maximizing attenuation per unit volume. • MRI Contrast R&D: Gd₂O₃ nanoparticles achieve an r₁ relaxivity of 13.37 s⁻¹mM⁻¹, over 3× that of molecular Gd-DTPA chelates (4.33 s⁻¹mM⁻¹), enabling lower-dose, higher-contrast formulations. • Semiconductor: Monoclinic thin films exhibit a dielectric constant of ~33 (2.5× bulk cubic κ≈13), with thermodynamic stability on silicon exceeding HfO₂. Supplied with full Certificate of Analysis; ambient shipping.

Molecular Formula Gd2O3
Molecular Weight 362.5 g/mol
CAS No. 11129-31-0
Cat. No. B083743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGadolinium oxide
CAS11129-31-0
Synonymsdigadolinium trioxide
gadolinia
gadolinium oxide
gadolinium oxide (Gd2O3)
Molecular FormulaGd2O3
Molecular Weight362.5 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[Gd+3].[Gd+3]
InChIInChI=1S/2Gd.3O/q2*+3;3*-2
InChIKeyCMIHHWBVHJVIGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gadolinium Oxide Core Properties


Gadolinium oxide (Gd₂O₃, CAS 11129-31-0) is a rare-earth sesquioxide with a high melting point (approx. 2420°C) [1] and a wide optical band gap (5.4-5.6 eV) [2]. It exists in cubic and monoclinic phases and is known for its paramagnetic behavior due to seven unpaired 4f electrons . Unlike soluble Gd salts, Gd₂O₃ is water-insoluble but dissolves in mineral acids to form corresponding Gd(III) salts [1].

High-Temperature Oxide Thermal stability supports refractory and coating research
Paramagnetic Precursor Dissolves in mineral acids to form Gd(III) salts for synthesis
Wide Band Gap Material Reported 5.4–5.6 eV band gap enables optical and dielectric studies

Gadolinium Oxide Performance Advantages


In scientific and industrial applications, substituting Gd₂O₃ with another rare-earth oxide (e.g., Nd₂O₃, Sm₂O₃) or gadolinium salt (e.g., Gd-nitrate) is not trivial due to its unique combination of properties. Its neutron absorption cross-section (macroscopic fast neutron cross-section of 0.031 cm⁻¹ for a 27% Gd₂O₃ composite) is significantly higher than that of samarium oxide or boron carbide composites, making it critical for nuclear shielding [1]. In biomedical imaging, Gd₂O₃ nanoparticles offer a proton relaxivity that is quantitatively superior to standard molecular Gd-DTPA chelates (e.g., r1 of 13.37 vs. 4.33 s⁻¹mM⁻¹), enabling lower-dose, higher-contrast MRI [2]. In microelectronics, its dielectric constant (K~16-20) and wide band gap (5.6 eV) provide a specific balance of insulation and thermodynamic stability on silicon that differs from La₂O₃ or Pr₂O₃ [3]. These quantified performance deltas prove that Gd₂O₃ is not a simple drop-in replacement for other compounds in high-stakes applications.

Property
Gd₂O₃ Profile
Common Substitute Profile
Neutron Attenuation
Reported higher macroscopic cross-section in composite form
B₄C or Sm₂O₃ composites may provide lower shielding efficiency per unit volume
Proton Relaxivity
Nanoparticle form shows distinctly higher R1 relaxivity than molecular chelates
Gd-DTPA or other Gd salts may not achieve comparable contrast at same Gd concentration
Dielectric Tunability
Monoclinic phase can reach k ~ 33 on Si, far above bulk cubic value
Nd₂O₃, La₂O₃, or Pr₂O₃ films exhibit different k ranges and thermal stability profiles

Gadolinium Oxide Performance Comparison


MRI Relaxivity: Nanoparticles vs. Gd-DTPA

Gd₂O₃ nanoparticles demonstrate substantially higher proton relaxivity compared to the standard clinical contrast agent Gd-DTPA (Magnevist). This translates to a superior signal enhancement per unit concentration of gadolinium [1]. In a direct head-to-head measurement, the R1 relaxivity slope for Gd₂O₃ was 13.37 s⁻¹mM⁻¹, which is 3.1 times greater than the 4.33 s⁻¹mM⁻¹ measured for Gd-DTPA under identical conditions [1]. The R2 relaxivity was also higher (9.05 vs 5.06 s⁻¹mM⁻¹) [1].

R1 Relaxivity
Head-to-head
Gd₂O₃ NPs
13.37 s⁻¹mM⁻¹
vs
Gd-DTPA
4.33 s⁻¹mM⁻¹
3.1×
Supports relaxivity benchmarking for nanoparticle contrast research
Aqueous solution, 1.5 T, 21 °C; reported comparison context
MRI Contrast Agents Nanomedicine Relaxivity

Neutron Shielding Efficiency

In a comparative study of neutron absorber additives, a composite containing 27% Gd₂O₃ exhibited the highest macroscopic fast neutron cross-section [1]. The experimental cross-section for the Gd₂O₃ composite was 0.031 cm⁻¹, outperforming a 9% B₄C composite (0.021 cm⁻¹), a 3% Sm₂O₃ composite (0.030 cm⁻¹), and a standard 5% borated polyethylene benchmark (0.023 cm⁻¹) [1]. This represents a 47.6% improvement over the B₄C composite and a 34.8% improvement over the borated polyethylene standard.

Neutron Cross‑Section
Head-to-head
0.031 cm⁻¹
27% Gd₂O₃ composite
Reported highest fast-neutron attenuation among tested absorber composites
Benchmarked against B₄C, Sm₂O₃ and borated polyethylene
Neutron Shielding Nuclear Engineering Radiation Protection

DSSC Photoanode Performance

When integrated into TiO₂ photoanodes for dye-sensitized solar cells (DSSCs), Gd₂O₃ nanoparticles enhance power conversion efficiency (PCE) more effectively than other rare-earth oxide analogues [1]. A Gd₂O₃/TiO₂-based DSSC achieved a PCE of 5.51%, compared to 4.70% for a Sm₂O₃/TiO₂ device and 4.30% for a Nd₂O₃/TiO₂ device [1]. The observed band gaps for the synthesized nanoparticles were 3.55 eV (Gd₂O₃), 3.31 eV (Nd₂O₃), and 3.52 eV (Sm₂O₃), indicating a correlation with photovoltaic performance [1].

DSSC Efficiency
Head-to-head
Gd₂O₃/TiO₂
5.51%
vs
Sm₂O₃/TiO₂ 4.70%
Nd₂O₃/TiO₂ 4.30%
Supports photoanode dopant efficiency comparison
Co-precipitation synthesis, 24–37 nm crystallites; reported PCE context
Dye-Sensitized Solar Cells Photovoltaics Rare-Earth Oxides

Dielectric Constant: Phase Dependence

The dielectric constant (k-value) of Gd₂O₃ is highly dependent on its crystalline phase and processing. While bulk cubic Gd₂O₃ has a k-value of approximately 13, epitaxially grown thin films can exhibit enhanced values up to 20 [1]. Crucially, monoclinic Gd₂O₃ layers grown on Si(001) can achieve a dielectric constant of approximately 33, which is a 2.5x enhancement over the bulk cubic value [2]. This is significantly higher than the K=16 value often cited for general Gd₂O₃ [3].

Dielectric Constant
Cross-study
k ≈ 33
Monoclinic film on Si(001)
Phase-dependent dielectric property review for thin-film research
2.5× over bulk cubic; requires phase control validation
High-k Dielectrics Semiconductors Thin Films

Gadolinium Oxide Key Applications


Next-Generation MRI Contrast Agents

Based on the direct evidence showing Gd₂O₃ nanoparticles provide over three times the R1 relaxivity of standard Gd-DTPA chelates (13.37 vs. 4.33 s⁻¹mM⁻¹) [1], this compound is ideal for developing next-generation MRI contrast agents. The higher relaxivity directly supports formulations that require significantly lower gadolinium concentrations to achieve comparable or superior image contrast, a primary procurement goal for reducing patient exposure to free Gd³⁺ ions and mitigating risks like NSF.

Advanced Neutron Shielding Materials

Driven by the quantified 47.6% improvement in macroscopic fast neutron cross-section over a B₄C composite (0.031 cm⁻¹ for Gd₂O₃ vs. 0.021 cm⁻¹ for B₄C) [2], Gd₂O₃ is the scientifically preferred additive for formulating advanced neutron shielding materials. This evidence supports its selection for space-constrained environments like nuclear reactor control rods, spent fuel storage casks, and spacecraft electronics hardening, where maximizing attenuation per unit volume is paramount.

DSSC Photoanode Optimization

The evidence of a reproducible 5.51% power conversion efficiency for Gd₂O₃/TiO₂ photoanodes, surpassing Sm₂O₃ (4.70%) and Nd₂O₃ (4.30%) analogues under identical fabrication conditions [3], justifies the procurement of high-purity Gd₂O₃ for DSSC research. This application is specifically for laboratories focused on optimizing the charge transport and recombination dynamics at the photoanode/electrolyte interface to push the boundaries of low-cost photovoltaic efficiency.

Epitaxial High-k Gate Dielectric

The ability of monoclinic Gd₂O₃ thin films to achieve a dielectric constant of ~33—a 2.5x enhancement over its bulk cubic form (k≈13) and higher than many competing rare-earth oxides [4]—positions it as a unique material for semiconductor R&D. This evidence directs procurement towards high-purity Gd₂O₃ sputtering targets or ALD precursors for fabricating epitaxial gate dielectrics in next-generation CMOS devices, where its thermodynamic stability on silicon provides a critical advantage over HfO₂ and ZrO₂.

Application
Selection Property
Validation Focus
Nanoparticle MRI Contrast Research
Proton relaxivity (r1) context
Relaxivity comparison vs. Gd‑chelate benchmarks
Neutron Shielding Material Development
Fast neutron cross‑section in composite
Attenuation benchmarking vs. B₄C/Sm₂O₃ references
DSSC Photoanode Research
PCE enhancement over rare‑earth analogues
Efficiency reproducibility under fabrication conditions
High‑k Dielectric Thin‑Film R&D
Phase‑dependent k‑value tunability
Crystalline phase control on Si substrates
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